molecular formula C6H8N2O2S3 B290045 Ethyl [(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetate CAS No. 83123-75-5

Ethyl [(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetate

Cat. No.: B290045
CAS No.: 83123-75-5
M. Wt: 236.3 g/mol
InChI Key: OAIGHLCSLWCUOV-UHFFFAOYSA-N
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Description

Ethyl [(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetate is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl [(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetate typically involves the reaction of 5-sulfanyl-1,3,4-thiadiazole-2-ylamine with ethyl bromoacetate. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated purification systems to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl [(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl groups can be oxidized to form sulfoxides or sulfones.

    Reduction: The thiadiazole ring can be reduced under specific conditions to form dihydro derivatives.

    Substitution: The ethyl ester group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions, often in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro derivatives of the thiadiazole ring.

    Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of ethyl [(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetate is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. For example, its anticonvulsant activity may be related to the modulation of GABAergic neurotransmission, while its antimicrobial effects could be due to the disruption of bacterial cell membranes .

Comparison with Similar Compounds

Ethyl [(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetate can be compared with other thiadiazole derivatives such as:

Properties

IUPAC Name

ethyl 2-[(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)sulfanyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2S3/c1-2-10-4(9)3-12-6-8-7-5(11)13-6/h2-3H2,1H3,(H,7,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAIGHLCSLWCUOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NNC(=S)S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00360878
Record name AO-780/25081011
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00360878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

29.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26730509
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

83123-75-5
Record name AO-780/25081011
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00360878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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